molecular formula C22H25N3O4 B5599240 4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide

Cat. No.: B5599240
M. Wt: 395.5 g/mol
InChI Key: PONQIOYPMQDXBW-OEAKJJBVSA-N
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Description

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide typically involves the condensation of 4-(1H-indol-2-yl)butanoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions depending on the substituent being introduced.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The Schiff base structure allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can result in the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of an indole moiety and a Schiff base structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-19-11-15(12-20(28-2)22(19)29-3)14-23-25-21(26)10-6-8-17-13-16-7-4-5-9-18(16)24-17/h4-5,7,9,11-14,24H,6,8,10H2,1-3H3,(H,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONQIOYPMQDXBW-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCCC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCCC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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